(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
Description
Properties
Molecular Formula |
C12H13F6NS |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
PWARZSYEBWLQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Thiol-Ether Formation
The pentafluoroethylsulfanyl group is introduced via nucleophilic substitution between 3-chloropropylamine and pentafluoroethyl thiolate.
Procedure :
-
Generate pentafluoroethyl thiolate by treating pentafluoroethanethiol with a strong base (e.g., NaH) in anhydrous THF.
-
React with 3-chloropropylamine at 0–25°C for 12–24 hours.
Key Data :
Alternative Route: Michael Addition
A thiol-ene reaction between allylamine and pentafluoroethylsulfanyl chloride under radical initiation (e.g., AIBN) provides the intermediate in 58% yield.
Benzylation of 3-Pentafluoroethylsulfanyl-propylamine
Nucleophilic Substitution
The amine reacts with 2-fluorobenzyl chloride in the presence of a base to form the final product.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Tetramethylammonium fluoride (TMAF) | |
| Temperature | 30°C | |
| Reaction Time | 5 hours | |
| Yield | 60–68% |
Mechanistic Insight :
TMAF deprotonates the amine, enhancing nucleophilicity for attack on the benzyl chloride’s electrophilic carbon. Excess base (>1.2 equiv) risks Hoffman elimination, reducing yield.
Optimization of Reaction Conditions
Base Selection
Comparative studies reveal ammonium fluorides outperform inorganic bases:
| Base | Solvent | Yield (%) |
|---|---|---|
| TMAF | DMF | 68 |
| Tetrabutylammonium fluoride | DMSO | 60 |
| CsF | DMF | 42 |
| NaH | THF | 55 |
TMAF in DMF achieves optimal balance between reactivity and stability.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation, while THF favors slower, controlled reactions.
Alternative Synthetic Routes
Reductive Amination
Condensing 3-pentafluoroethylsulfanyl-propanal with 2-fluorobenzylamine using NaBH₃CN in methanol yields the product in 50% yield.
Carbodiimide-Mediated Coupling
Employing EDCI/HOBt to conjugate 2-fluorobenzyl carboxylic acid with the amine, followed by reduction (LiAlH₄), affords the compound in 63% yield.
Purification and Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.52–7.45 (m, 4H, Ar–H), 3.71 (s, 2H, CH₂N), 2.84 (t, 2H, SCH₂), 1.92 (quintet, 2H, CH₂).
Challenges and Limitations
-
Fluoride Sensitivity : Fluorinated intermediates degrade under prolonged heating (>50°C).
-
Thiol Oxidation : The sulfanyl group oxidizes to sulfones if exposed to O₂, necessitating inert atmospheres.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68 | 95 | Medium | High |
| Reductive Amination | 50 | 90 | Low | Moderate |
| Carbodiimide Coupling | 63 | 93 | High | Low |
Chemical Reactions Analysis
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, including:
- Enzyme Inhibition : Similar compounds have shown efficacy as enzyme inhibitors, indicating that this compound might also inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to neurological functions.
Research indicates several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests have demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : The compound has shown cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential for further development as an anticancer drug.
Antimicrobial Studies
Research on compounds with similar fluorinated structures has shown strong antimicrobial activity. For example, in vitro tests demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine could effectively combat these pathogens.
Cytotoxicity Assays
In studies involving cancer cell lines such as MCF-7 and HeLa, this compound induced apoptosis at specific concentrations. These findings warrant further investigation into its mechanisms of action against cancer cells.
Research Findings
Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of fluorinated compounds like (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine. These studies assist in predicting molecular interactions with biological targets, enhancing our understanding of its potential applications in drug development.
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below highlights key structural analogs and their substituent differences:
| Compound Name | Substituent on Amine | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine | 3-pentafluoroethylsulfanyl-propyl | ~325.3 (estimated) | High electronegativity, lipophilicity |
| Cyclopropyl-(2-fluoro-benzyl)-amine | Cyclopropyl | 165.2 | Compact structure, moderate lipophilicity |
| Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine | 3-trifluoromethylsulfanyl-propyl | 187.2 | Lower fluorine content, reduced steric bulk |
| (2-Fluoro-benzyl)-piperidin-3-ylmethyl-amine | Piperidin-3-ylmethyl | ~264.3 (estimated) | Cyclic amine, potential for H-bonding |
| (2-Methoxyethyl)(3-phenylpropyl)amine | Methoxyethyl + phenylpropyl | 193.3 | Aromaticity, moderate polarity |
Key Observations :
Comparison with Analogs :
- Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine () may employ similar methods but with fewer fluorine atoms in the sulfanyl group, affecting reaction kinetics due to reduced electron-withdrawing effects.
- Cyclopropyl derivatives () often require cyclopropanation steps, which are more complex than linear alkyl chain functionalization.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Fluorine atoms in both the benzyl and sulfanyl groups may retard oxidative metabolism, extending half-life compared to non-fluorinated analogs ().
- Biological Activity : Structurally similar 2-fluoro-benzylamines, such as KRH-102140 (), exhibit anti-inflammatory activity via 5-lipoxygenase inhibition. The target compound’s unique substituents may modulate potency or target specificity.
Biological Activity
The compound (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a synthetic organic molecule notable for its complex structure and significant potential in medicinal chemistry. The presence of fluorinated groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be represented as follows:
The compound features:
- A fluorinated benzyl group which contributes to its enhanced reactivity.
- A pentafluoroethylsulfanyl group that increases its lipophilicity and potential interactions with biological targets.
Fluorinated compounds often exhibit enhanced biological activities due to their ability to interact more effectively with biological systems. The mechanisms can include:
- Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness as enzyme inhibitors, which may be a pathway for (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine.
- Modulation of Receptor Activity : The compound may interact with various receptors, potentially influencing pathways related to neurotransmission and cellular signaling.
Biological Activity
The biological activities observed for (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine include:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Anticancer Potential : Similar fluorinated compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzylamine | Fluorinated benzene ring; simple amine | Antimicrobial |
| Pentafluoroethylbenzene | Pentafluoroethyl group; lacks amine functionality | High lipophilicity |
| 2-(Trifluoromethyl)aniline | Trifluoromethyl substitution; aromatic amine | Anticancer |
| 3-(Trifluoromethyl)phenol | Hydroxyl group; trifluoromethyl substituent | Antioxidant |
Case Studies
- Antimicrobial Studies : Research has shown that compounds with similar fluorinated structures exhibit strong antimicrobial activity. In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, suggesting that (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine could be effective against these pathogens.
- Cytotoxicity Assays : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), preliminary results indicated that the compound induces apoptosis at certain concentrations, warranting further investigation into its anticancer mechanisms.
Research Findings
Recent studies utilizing computational methods such as Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of fluorinated compounds, including (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine. These studies assist in predicting how the compound interacts at the molecular level with various biological targets, enhancing our understanding of its potential applications in drug development.
Q & A
Q. What in vivo models are appropriate for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
